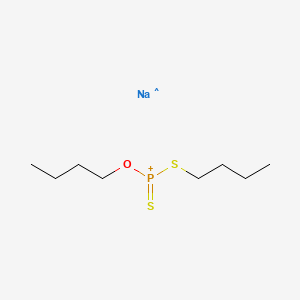

Sodium Dibutyldithiophosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sodium Dibutyldithiophosphate is an organophosphorus compound widely used in the mining industry as a flotation agent. It is known for its effectiveness in the flotation of sulfide ores, particularly those containing copper, lead, and zinc. This compound is also utilized in the beneficiation of precious metals such as gold and silver.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium Dibutyldithiophosphate is typically synthesized through the reaction of phosphorus pentasulfide with butanol, followed by neutralization with sodium hydroxide. The reaction conditions involve maintaining a controlled temperature to ensure the complete conversion of reactants to the desired product.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The product is then purified and concentrated to achieve the required specifications for its application in flotation processes.

Chemical Reactions Analysis

Types of Reactions: Sodium Dibutyldithiophosphate primarily undergoes substitution reactions where it interacts with metal ions to form metal-dithiophosphate complexes. These reactions are crucial in the flotation process as they enhance the hydrophobicity of the mineral particles, facilitating their separation from the ore.

Common Reagents and Conditions: The common reagents used in these reactions include metal salts such as copper sulfate, lead nitrate, and zinc sulfate. The reactions are typically carried out in aqueous solutions under controlled pH conditions to optimize the formation of the desired complexes.

Major Products Formed: The major products formed from these reactions are metal-dithiophosphate complexes, which are essential for the effective flotation of sulfide minerals.

Scientific Research Applications

Chemistry: In chemistry, Sodium Dibutyldithiophosphate is studied for its coordination chemistry and its ability to form stable complexes with various metal ions. This property is leveraged in the development of new flotation reagents and in the study of metal-ligand interactions.

Biology and Medicine: While its primary application is in the mining industry, research is also being conducted to explore the potential biological activities of this compound. Studies are investigating its interactions with biological molecules and its potential use in medical diagnostics.

Industry: In the industrial sector, this compound is extensively used in the flotation of sulfide ores. Its effectiveness in improving the recovery rates of valuable metals makes it a critical reagent in the mining industry.

Mechanism of Action

The mechanism of action of Sodium Dibutyldithiophosphate involves its interaction with metal ions to form metal-dithiophosphate complexes. These complexes increase the hydrophobicity of the mineral particles, allowing them to attach to air bubbles and be separated from the ore in the flotation process. The molecular targets include the metal ions present in the ore, and the pathways involved are the formation and stabilization of the metal-dithiophosphate complexes.

Comparison with Similar Compounds

- Sodium Diisobutyldithiophosphate

- Sodium Diethyl Dithiophosphate

- Potassium Amyl Xanthate

Comparison: Sodium Dibutyldithiophosphate is unique in its ability to form stable complexes with a wide range of metal ions, making it highly effective in the flotation of various sulfide ores. Compared to Sodium Diisobutyldithiophosphate, it offers better selectivity and flotation rates for certain metals. Sodium Diethyl Dithiophosphate and Potassium Amyl Xanthate are also used as flotation agents, but they differ in their chemical structures and the specific ores they are most effective with.

Biological Activity

Sodium dibutyldithiophosphate (DBDTP) is an organophosphorus compound widely used in mineral processing, particularly as a flotation collector for sulfide ores. Its biological activity has garnered attention due to its potential effects on both human health and environmental systems. This article provides a comprehensive overview of the biological activity of this compound, including synthesis methods, biological interactions, and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of two butyl groups attached to a dithiophosphate functional group. Its chemical formula is C8H18O2PS2, and it exhibits hydrophobic properties that enhance its effectiveness as a collector in flotation processes.

Synthesis Methods

DBDTP can be synthesized through several methods, typically involving the reaction of phosphorus pentasulfide with butanol. A common synthesis route includes:

- Thiophosphation : Mixing butanol with phosphorus pentasulfide under controlled conditions.

- Neutralization : The resulting dibutyl dithiophosphate acid is neutralized with sodium hydroxide to yield this compound.

- Purification : The product is purified to achieve high yields, often exceeding 90% .

Cytotoxicity and Cellular Interactions

Research indicates that this compound may exhibit cytotoxic effects on various cell types. Studies have shown that it can interact with biological membranes, potentially leading to toxicological effects. The following observations have been made:

- Cell Membrane Integrity : DBDTP can disrupt cellular membranes, affecting cell viability and function.

- Reactive Oxygen Species (ROS) Production : Exposure to DBDTP has been associated with increased ROS levels, which can lead to oxidative stress and cellular damage .

Environmental Impact

The environmental implications of DBDTP are also significant. Its hydrolysis products, such as hydrogen sulfide and phosphoric acid, can pose risks to aquatic ecosystems. Studies have indicated that:

- Toxicity to Aquatic Organisms : DBDTP can exhibit acute toxicity to fish and invertebrates, raising concerns about its use in mining operations where runoff may occur.

- Bioaccumulation Potential : The compound's hydrophobic nature may lead to bioaccumulation in aquatic organisms, further amplifying its ecological impact .

Case Studies

Several case studies highlight the biological activity of this compound in various contexts:

- Flotation Performance in Mining :

- Toxicological Assessments :

- Adsorption Studies :

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar organophosphorus compounds is useful:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Ammonium dibutyl dithiophosphate | Contains ammonium ion; similar functional group | Enhanced solubility in water; used in flotation |

| Sodium diisobutyl dithiophosphinate | Sodium salt form; two isobutyl groups | More effective in certain flotation scenarios |

| Sodium diethyl dithiophosphate | Flotation of zinc, copper, nickel | High selectivity due to numerous activated species |

Properties

InChI |

InChI=1S/C8H18OPS2.Na/c1-3-5-7-9-10(11)12-8-6-4-2;/h3-8H2,1-2H3;/q+1; |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIRYWGWRGZRADS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCO[P+](=S)SCCCC.[Na] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18NaOPS2+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50721177 |

Source

|

| Record name | PUBCHEM_57346445 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50721177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10533-41-2 |

Source

|

| Record name | PUBCHEM_57346445 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50721177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.